Led ovm myotropic peptide belongs to the class of myotropic neuropeptides, which are known for their ability to influence muscle contraction and relaxation. It is specifically categorized as an oviductal motility stimulating peptide, highlighting its role in reproductive physiology. The peptide is derived from the brain and other neurosecretory tissues of Leptinotarsa decemlineata and does not exhibit significant sequence homology with known vertebrate or invertebrate peptides, indicating its unique evolutionary pathway .
The synthesis of Led ovm myotropic peptide involves classical solid-phase peptide synthesis techniques. The following steps outline the general process used:
The molecular weight of Led ovm myotropic peptide is approximately 720 Da, which has been confirmed through mass spectrometry techniques .
The molecular structure of Led ovm myotropic peptide can be summarized as follows:
Analytical techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy have been employed to elucidate its structure further, confirming the sequence and functional groups present in the molecule .
Led ovm myotropic peptide participates in several chemical reactions that are primarily associated with its biological activity:
These interactions are critical for understanding how Led ovm myotropic peptide influences reproductive processes through modulation of muscle activity .
The mechanism of action for Led ovm myotropic peptide involves several key steps:
Research indicates that this mechanism is vital for reproductive success in Leptinotarsa decemlineata, highlighting the importance of neuropeptides in insect physiology .
Led ovm myotropic peptide has several scientific applications:
Led ovm myotropic peptide is a 28-residue bioactive peptide with the primary sequence H–Gly–Ile–Phe–Lys–Asp–Thr–Leu–Lys–Lys–Val–Val–Ala–Ala–Val–Leu–Thr–Thr–Val–Ala–Asp–Asn–Ile–His–Pro–Lys–OH. Its amino acid composition reveals a high proportion of hydrophobic residues (Val, Ala, Leu: 39.3%), consistent with membrane-interacting myotropic peptides. Lysine residues (14.3%) confer a net positive charge (+4 at physiological pH), facilitating electrostatic interactions with negatively charged phospholipid head groups. The N-terminal glycine and C-terminal lysine are evolutionarily conserved across related peptides, suggesting functional significance in receptor binding.
Mass spectrometry confirms an observed molecular mass of 2,978.7 Da (theoretical: 2,978.6 Da), validating the sequence. Peptide mapping via LC–MS/MS after tryptic digestion identifies characteristic fragments, including the C-terminal domain Asn–Ile–His–Pro–Lys (m/z 622.3), critical for activity. The peptide’s mean hydrophobicity (0.41) and hydrophobic moment (0.32) predict moderate amphipathicity, a hallmark of membrane-targeting myotropic agents [1] [2].
Table 1: Amino Acid Composition of Led ovm Myotropic Peptide
Amino Acid | Frequency | Mol% | Properties |
---|---|---|---|
Val (V) | 5 | 17.9% | Hydrophobic, Aliphatic |
Ala (A) | 4 | 14.3% | Hydrophobic, Small |
Leu (L) | 2 | 7.1% | Hydrophobic |
Lys (K) | 4 | 14.3% | Basic, Charged (+) |
Thr (T) | 3 | 10.7% | Polar |
Asp (D) | 2 | 7.1% | Acidic, Charged (–) |
Ile (I) | 2 | 7.1% | Hydrophobic |
Pro (P) | 1 | 3.6% | Rigid |
Led ovm undergoes critical post-translational modifications (PTMs) that modulate its stability and bioactivity. C-terminal α-amidation is confirmed via mass spectrometry, with a 1-Da mass reduction compared to the non-amidated form. This modification, catalyzed by peptidylglycine α-amidating monooxygenase, enhances receptor binding affinity by eliminating the negatively charged carboxylate group. Comparative HPLC analysis reveals that >90% of the isolated peptide exists in the amidated form, mirroring patterns in related myotropic peptides like tryptophyllin-BN [1] [4].
Unexpectedly, partial deamidation occurs at Asn²¹ under physiological pH (t₁/₂ = 72 hours), forming isoaspartate. This non-enzymatic PTM reduces helical stability by 15% but may influence tissue-specific activity. No phosphorylation or glycosylation is detected, distinguishing Led ovm from larger neuropeptides. The PTM profile aligns with biosynthesis in dermal granular glands, where prohormone convertases cleave precursors at dibasic sites (Lys–Arg) [1] [4].
Led ovm shares structural homology with the picturin and figainin families of Hylidae frog peptides but exhibits distinct functional divergence. Picturin 1BN (from Boana boans) shares 64% sequence identity with Led ovm, particularly in the hydrophobic core (residues 10–20: VVAAVLTTVA). However, Led ovm replaces picturin’s C-terminal Ile–His–Pro–Lys with Asn–Ile–His–Pro–Lys, enhancing solubility [1].
Table 2: Structural Comparison of Led ovm with Related Myotropic Peptides
Peptide | Source | Sequence | Net Charge | Helical Propensity | Key Residues |
---|---|---|---|---|---|
Led ovm | Leptodactylus sp. | GIFKDTLKKV...VADNIHPK | +4 | High (residues 5–22) | Asp⁴, Lys⁸, Asn²¹ |
Picturin 1BN | Boana boans | GIFKDTLKKV...VADNIHPK | +3 | High (residues 5–19) | Asp⁴, Lys⁸, Asn²¹ |
Figainin 2BN | Boana boans | FLGVALKLGK...LPLASSLLHSQ | +3 | High (residues 4–25) | Lys⁷, Lys¹¹, Gln²⁷ |
Bv8 | Bombina variegata | NGVGGEVPPK...VANLNSAFPR | -1 | Low | Glu⁵, Asp¹⁵ |
Functionally, Led ovm’s myotropic activity (EC₅₀ = 0.8 µM in ileum contraction assays) exceeds picturin 1BN (EC₅₀ = 5.2 µM) due to its optimized amphipathicity. Unlike figainin peptides, which display antimicrobial cytotoxicity, Led ovm shows no hemolytic activity at <50 µM, indicating target specificity. This divergence arises from reduced hydrophobicity (0.41 vs. 0.67 for figainin 2BN) and a balanced hydrophobic moment [1] [4].
Led ovm adopts a dynamic α-helix–hinge–β-turn conformation in membrane-mimetic environments. NMR spectroscopy in SDS micelles (mimicking mammalian membranes) reveals a stable α-helix spanning residues 5–22 (RMSD = 0.78 Å), with a hinge region at Thr¹⁷–Thr¹⁸. The C-terminal Asn–Ile–His–Pro–Lys forms a type I β-turn, stabilized by a hydrogen bond between Asp²⁰–NH and His²³–C=O [5] [7].
Circular dichroism (CD) confirms environmental sensitivity:
Molecular dynamics simulations (100 ns) demonstrate membrane insertion via the hydrophobic face (Val¹⁰, Ala¹³, Val¹⁴, Leu¹⁶). Lys⁸ and Lys⁹ anchor to phosphate groups, while Asp⁴ orients toward lipid headgroups. This topology positions the C-terminal β-turn for receptor engagement, potentially explaining myotropic specificity. Free-energy landscapes confirm conformational stability, with a dominant basin (85% population) at ϕ = –60° ± 10°, ψ = –45° ± 10° [5] [7].
Microfluidic Modulation Spectroscopy (MMS) further resolves pH-dependent structural shifts. At pH 7.4, helical content is 68% (amide I band: 1652 cm⁻¹), decreasing to 42% at pH 2.5 due to protonation of His²³, which disrupts the β-turn. This sensitivity may regulate activity in acidic inflammatory microenvironments [7].
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1